molecular formula C16H23NO B14372057 3,3,6-Trimethyl-1-phenyloctahydro-2,1-benzoxazole CAS No. 94430-42-9

3,3,6-Trimethyl-1-phenyloctahydro-2,1-benzoxazole

Cat. No.: B14372057
CAS No.: 94430-42-9
M. Wt: 245.36 g/mol
InChI Key: ZLBHWUSWKCOFDB-UHFFFAOYSA-N
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Description

3,3,6-Trimethyl-1-phenyloctahydro-2,1-benzoxazole is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a fused ring system. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives, including 3,3,6-Trimethyl-1-phenyloctahydro-2,1-benzoxazole, typically involves the cyclization of 2-aminophenols with aldehydes or ketones. One common method is the reaction of 2-aminophenol with an aldehyde in the presence of an acid catalyst, such as samarium triflate, under mild reaction conditions in an aqueous medium . Another approach involves the use of β-diketones catalyzed by a combination of Brønsted acid and copper(I) iodide .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of metal catalysts, nanocatalysts, and ionic liquid catalysts to achieve high yields and selectivity . The choice of catalyst and reaction conditions can be optimized to suit the specific requirements of the desired benzoxazole derivative.

Chemical Reactions Analysis

Types of Reactions

3,3,6-Trimethyl-1-phenyloctahydro-2,1-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized benzoxazole derivatives .

Scientific Research Applications

3,3,6-Trimethyl-1-phenyloctahydro-2,1-benzoxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3,6-Trimethyl-1-phenyloctahydro-2,1-benzoxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,6-Trimethyl-1-phenyloctahydro-2,1-benzoxazole is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Its trimethyl and phenyl groups may enhance its stability, reactivity, and biological activity compared to other benzoxazole derivatives .

Properties

CAS No.

94430-42-9

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

3,3,6-trimethyl-1-phenyl-3a,4,5,6,7,7a-hexahydro-2,1-benzoxazole

InChI

InChI=1S/C16H23NO/c1-12-9-10-14-15(11-12)17(18-16(14,2)3)13-7-5-4-6-8-13/h4-8,12,14-15H,9-11H2,1-3H3

InChI Key

ZLBHWUSWKCOFDB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C1)N(OC2(C)C)C3=CC=CC=C3

Origin of Product

United States

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